molecular formula C21H26N4O6S B2894114 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 894017-85-7

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B2894114
CAS No.: 894017-85-7
M. Wt: 462.52
InChI Key: VEPIFFCTKMCYCO-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Formation of the Ureido Linkage: This involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the ureido linkage.

    Introduction of the Benzenesulfonamide Moiety: This final step typically involves a sulfonation reaction where the benzenesulfonamide group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-30-18-8-5-16(12-19(18)31-2)25-13-15(11-20(25)26)24-21(27)23-10-9-14-3-6-17(7-4-14)32(22,28)29/h3-8,12,15H,9-11,13H2,1-2H3,(H2,22,28,29)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPIFFCTKMCYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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